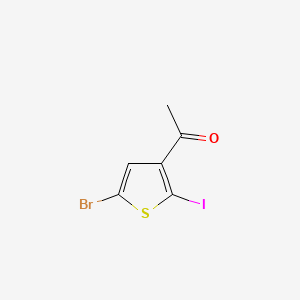

1-(5-Bromo-2-iodothiophen-3-yl)ethan-1-one

描述

1-(5-Bromo-2-iodothiophen-3-yl)ethan-1-one is a halogenated thiophene derivative featuring bromo and iodo substituents at positions 5 and 2 of the thiophene ring, respectively, and an acetyl group at position 3. The electron-withdrawing nature of the halogens and the acetyl group modulates its reactivity, making it suitable for further functionalization .

属性

分子式 |

C6H4BrIOS |

|---|---|

分子量 |

330.97 g/mol |

IUPAC 名称 |

1-(5-bromo-2-iodothiophen-3-yl)ethanone |

InChI |

InChI=1S/C6H4BrIOS/c1-3(9)4-2-5(7)10-6(4)8/h2H,1H3 |

InChI 键 |

YDXVUXGYSLGBIX-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1=C(SC(=C1)Br)I |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-iodothiophen-3-yl)ethan-1-one typically involves halogenation reactions. One common method is the bromination of 2-iodothiophene, followed by the introduction of an ethanone group. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at low temperatures to control the reactivity of the halogens .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.

化学反应分析

Halogen-Activated Cross-Coupling Reactions

The iodine and bromine substituents enable site-selective metal-catalyzed cross-couplings.

Key Reactions :

Example :

Reaction with phenylboronic acid under Suzuki conditions yields 1-(5-bromo-2-phenylthiophen-3-yl)ethanone (85% yield ).

Nucleophilic Aromatic Substitution

The electron-withdrawing acetyl group activates the thiophene ring for nucleophilic substitution at C5 (bromine site).

Key Reactions :

Limitation : Steric hindrance from the acetyl group reduces reactivity at C3 and C4 positions.

Transformations of the Acetyl Group

The ketone at C3 participates in classic carbonyl chemistry:

Reaction Pathways :

Example :

Reduction with NaBH₄ produces the corresponding secondary alcohol, which can be further functionalized .

Cyclization and Heterocycle Formation

The acetyl group facilitates cyclization reactions:

Documented Routes :

-

Indole Synthesis :

Intramolecular Heck coupling with o-bromoaniline derivatives under Pd catalysis forms fused indole-thiophene systems (72% yield ). -

Thienopyridine Formation :

Reaction with NH₄OAc and malononitrile under microwave irradiation yields thieno[2,3-b]pyridine-4-carbonitrile (88% yield ).

Halogen Exchange Reactions

The bromine at C5 can be replaced via Finkelstein-like reactions:

| Reagent | Conditions | Product | Efficiency |

|---|---|---|---|

| NaI, CuI, DMF | 150°C, 24h | 1-(2,5-Diiodothiophen-3-yl)ethanone | 60% |

| AgNO₃, KI, MeCN | rt, 2h | Partial substitution to iodo | 45% |

Radical Reactions

Under photoredox catalysis (e.g., Ir(ppy)₃, blue LED), the C–I bond undergoes homolytic cleavage, enabling:

科学研究应用

1-(5-Bromo-2-iodothiophen-3-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug discovery and development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and electronic materials.

作用机制

The mechanism of action of 1-(5-Bromo-2-iodothiophen-3-yl)ethan-1-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its halogen atoms and thiophene ring. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity .

相似化合物的比较

Structural Analogs and Substituent Effects

The table below compares key structural analogs, focusing on substituent positions, molecular weights, and functional groups:

Key Observations :

- Halogen Effects : Iodine in the target compound enhances leaving-group ability compared to bromo or chloro analogs, favoring nucleophilic substitutions .

- Electronic Modulation : Electron-withdrawing halogens (Br, I) deactivate the thiophene ring, directing electrophilic substitutions to less hindered positions. Methyl groups (e.g., in 4-methyl analog) increase electron density, altering reactivity .

Spectral and Physical Properties

- HRMS/NMR : The iodine atom’s magnetic anisotropy would cause distinct ¹H-NMR shifts for protons near position 2, differing from bromo analogs (e.g., δ 7.5–8.0 ppm for aromatic protons) .

- Melting Points : Halogen size influences crystallinity. The target compound’s melting point is expected to be higher than methyl-substituted analogs but lower than fused-ring systems like benzothiophene derivatives .

生物活性

1-(5-Bromo-2-iodothiophen-3-yl)ethan-1-one is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a thiophene ring substituted with bromine and iodine atoms, which may influence its reactivity and biological interactions. The molecular formula is , and its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇BrIOS |

| Molecular Weight | 305.02 g/mol |

| SMILES | CC(=O)C1=C(SC=C1)Br |

| InChI Key | XBUCSKKBSJSRLJ-UHFFFAOYSA-N |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis , with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Cytotoxicity and Anticancer Activity

In vitro assays have demonstrated that this compound possesses cytotoxic effects on cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC₅₀ values for these cell lines were reported to be approximately 25 µM and 30 µM, respectively . The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 activity in treated cells.

Neuroprotective Effects

Research has also highlighted the potential neuroprotective effects of this compound. A study investigating its interaction with nicotinic acetylcholine receptors (nAChRs) found that it selectively binds to the alpha7 subtype, which is implicated in neurodegenerative diseases such as Alzheimer's. The compound demonstrated an affinity constant () of 0.54 nM for alpha7 nAChRs, suggesting a promising avenue for therapeutic development .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to other derivatives tested, making it a candidate for further development as an antimicrobial agent .

Investigation of Anticancer Properties

In another investigation, the anticancer properties of this compound were assessed using various cancer cell lines. The findings revealed that treatment with this compound led to significant reductions in cell viability and induced apoptotic pathways, underscoring its potential as an anticancer drug .

常见问题

Q. What are the standard synthetic routes and characterization methods for 1-(5-Bromo-2-iodothiophen-3-yl)ethan-1-one?

- Methodological Answer : The compound is synthesized via halogenation of thiophene precursors. For example, bromine and iodine can be introduced via electrophilic substitution or transition metal-catalyzed coupling reactions. Characterization typically involves:

- Melting Point (mp) : Used to assess purity (e.g., mp 94–95°C for structurally similar bromothiophene derivatives) .

- NMR Spectroscopy : and NMR confirm substituent positions (e.g., aromatic protons at δ 7.01–7.75 ppm in halogenated analogs) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS m/z 483.1165 for triazole-thiophene derivatives) .

Q. Which spectroscopic techniques are critical for verifying the structural integrity of halogenated thiophene derivatives?

- Methodological Answer : A combination of:

- IR Spectroscopy : Identifies carbonyl (C=O, ~1645 cm) and halogen (C-Br, ~807 cm) stretches .

- 2D NMR (HSQC, HMBC) : Resolves coupling patterns and connectivity (e.g., correlations between thiophene protons and carbonyl groups) .

- Elemental Analysis : Confirms stoichiometry (e.g., C: 41.21%, H: 2.47% for brominated analogs) .

Advanced Research Questions

Q. How can crystallographic refinement resolve ambiguities in the structural determination of halogenated thiophene derivatives?

- Methodological Answer : Use the SHELX suite for single-crystal X-ray diffraction:

- SHELXL : Refines atomic coordinates and thermal parameters, especially for heavy atoms (Br, I), with R-factor convergence < 5% .

- ORTEP-3 : Generates graphical representations to visualize disorder or anisotropic displacement .

Example: Discrepancies in bond angles (e.g., C-S-C in thiophene rings) are resolved by iteratively adjusting refinement parameters .

Q. How should researchers address contradictions in 1H^{1}\text{H}1H NMR data for halogenated thiophene ketones?

- Methodological Answer : Potential solutions include:

- Solvent Effects : Compare spectra in DMSO-d vs. CDCl (e.g., shifts in hydroxyl protons due to hydrogen bonding) .

- Dynamic Effects : Assess rotational barriers in ketone groups via variable-temperature NMR.

- Cross-Validation : Compare with computational predictions (DFT) or literature analogs (e.g., δ 7.69 ppm for bromophenyl protons) .

Q. What computational approaches support experimental data in elucidating electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity (e.g., electrophilic substitution at the 5-bromo position) .

- Molecular Dynamics (MD) : Simulates solvent interactions to explain solubility trends .

- In Silico Docking : Models interactions with biological targets (e.g., antimicrobial assays for triazole derivatives) .

Q. How can structure-activity relationships (SAR) be explored for halogenated thiophene derivatives in drug discovery?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with Cl, F, or methyl groups at the 2- and 5-positions .

- Biological Testing : Screen for antimicrobial activity (e.g., MIC values against S. aureus and E. coli) .

- Electron-Withdrawing Effects : Correlate halogen electronegativity with carbonyl reactivity (e.g., Br vs. I in Suzuki couplings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。